(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
CAS No.: 328538-76-7
Cat. No.: VC21428941
Molecular Formula: C20H15N3O2
Molecular Weight: 329.4g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 328538-76-7 |
---|---|
Molecular Formula | C20H15N3O2 |
Molecular Weight | 329.4g/mol |
IUPAC Name | N-[(2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-1-ylacetamide |
Standard InChI | InChI=1S/C20H15N3O2/c24-18(12-14-8-5-7-13-6-1-2-9-15(13)14)22-23-19-16-10-3-4-11-17(16)21-20(19)25/h1-11,21,25H,12H2 |
Standard InChI Key | XNCLNNXAMOYDGX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)N=NC3=C(NC4=CC=CC=C43)O |
Introduction
Structural Characteristics and Chemical Properties
(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide belongs to the hydrazone family, characterized by a distinctive N-N=C structural element. The compound features a naphthalene ring system linked to a hydrazide group, which further connects to a 2-oxoindolin moiety through a ylidene linkage. The (E) designation indicates the trans configuration around the C=N double bond, which significantly influences its molecular interactions and biological activity profiles.
The compound integrates several key functional groups: a naphthalene aromatic system, an acetohydrazide linkage, and a 2-oxoindoline heterocyclic structure. This unique combination creates a molecule with specific physicochemical properties and potential binding capabilities to biological targets . The structural arrangement allows for multiple hydrogen bond donor and acceptor sites, hydrophobic interactions, and π-π stacking possibilities with protein targets.
Based on comparative analysis with structurally similar compounds, the predicted physicochemical properties of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide are presented in Table 1.
Table 1: Predicted Physicochemical Properties of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide
Property | Value | Significance |
---|---|---|
Molecular Weight | ~330-340 Da | Within drug-like range |
LogP | 4.2-4.5 | Moderate lipophilicity |
Hydrogen Bond Acceptors | 5-6 | Good for target binding |
Hydrogen Bond Donors | 2 | Sufficient for biological interactions |
Polar Surface Area | ~70-80 Ų | Moderate membrane permeability |
Rotatable Bonds | 4-5 | Moderate conformational flexibility |
The compound's molecular structure facilitates specific interactions with biological targets, particularly through the hydrazone linkage and the oxoindolin moiety, which serve as key pharmacophoric elements for enzyme inhibition activities .
Spectroscopic Method | Expected Signals | Structural Assignment |
---|---|---|
IR (cm⁻¹) | 3300-3330 | N-H stretching |
1720-1740 | C=O stretching (oxoindolin) | |
1660-1680 | C=O stretching (hydrazide) | |
1590-1620 | C=N stretching | |
¹H NMR (δ, ppm) | 10.5-11.2 | N-H (hydrazide) |
9.8-10.3 | N-H (oxoindolin) | |
7.2-8.3 | Aromatic protons | |
4.0-4.3 | -CH₂- (methylene) | |
¹³C NMR (δ, ppm) | 168-172 | C=O (hydrazide) |
162-166 | C=O (oxoindolin) | |
144-148 | C=N | |
120-140 | Aromatic carbons | |
38-42 | -CH₂- (methylene) |
These spectroscopic characteristics serve as important indicators for confirming the successful synthesis and purity of the target compound .
Biological Activities
(E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and structurally related compounds exhibit diverse biological activities, with particular significance in anticancer, enzyme inhibition, and antimicrobial applications.
Anticancer Properties
The anticancer potential of this compound class is well-documented, with multiple studies demonstrating significant cytotoxic effects against various cancer cell lines. Related N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have shown remarkable activity against human liver cancer (HepG2) and leukemia (Jurkat) cell lines with IC₅₀ values between 3 and 7 μM, which compares favorably to established anticancer drugs such as 5-Fluorouracil (IC₅₀ 32-50 μM) .
The mechanism of anticancer activity appears to involve apoptosis induction, particularly through the activation of procaspase-3. Studies on similar compounds have shown increased caspase-3 activation and promotion of early apoptosis in treated cancer cells .
Enzyme Inhibition Activities
A particularly noteworthy aspect of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and related derivatives is their ability to inhibit specific enzymes involved in cancer progression and other pathological conditions.
c-Met Kinase Inhibition
N'-(2-oxoindolin-3-ylidene)hydrazide derivatives have been identified as potent inhibitors of c-Met kinase, a protein tyrosine kinase implicated in cancer cell proliferation, invasion, and metastasis. Studies have reported compounds in this class with IC₅₀ values as low as 1.3 μM against c-Met kinase . Table 3 summarizes the enzyme inhibition data for selected analogues in this compound class.
Table 3: Enzyme Inhibition Data for Selected N'-(2-oxoindolin-3-ylidene)hydrazide Derivatives
Ribonucleotide Reductase Inhibition
Compounds containing the naphthyl hydrazone scaffold have also demonstrated inhibitory activity against ribonucleotide reductase (RR), an enzyme critical for DNA synthesis and repair. A naphthyl salicyl acyl hydrazone-based inhibitor (NSAH) was found to bind reversibly to the catalytic site (C-site) of human RR and act as a competitive inhibitor . The structural similarity between NSAH and our target compound suggests potential RR inhibitory activity for (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide.
Structure-Activity Relationships
Extensive structure-activity relationship studies have been conducted on N'-(2-oxoindolin-3-ylidene)hydrazide derivatives, providing valuable insights into the structural features that contribute to their biological activities . Key findings include:
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The naphthalene moiety contributes significantly to target binding through hydrophobic interactions
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The hydrazone linkage serves as both a rigid spacer and a hydrogen bond participant
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The 2-oxoindolin group provides essential hydrogen bonding capabilities and influences the compound's electronic properties
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Substitution patterns on both aromatic systems can modulate potency and selectivity profiles
Molecular modeling studies have revealed that these compounds typically bind to the ATP-binding pocket of kinases, with the hydrazone linkage appropriately positioning the aromatic groups for optimal interactions with the binding site residues .
Comparative Analysis with Related Compounds
To better understand the potential value of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, it is instructive to compare it with structurally related compounds that have been more extensively characterized. Table 4 presents a comparative analysis of selected structural analogues.
Table 4: Comparative Analysis of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide with Related Compounds
Compound | Structural Difference | Key Biological Activity | Potency (IC₅₀, μM) |
---|---|---|---|
N'-(2-oxoindolin-3-ylidene)-2-propylpentane hydrazide | Replacement of naphthalen-1-yl with propylpentane | Anti-cancer (Jurkat cells) | 3.14 |
2-(naphthalen-1-yl)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide | Replacement of oxoindolin with nitrophenylethylidene | Not fully characterized | Not determined |
N'-[(1H-indol-3-yl)methylidene]-2-[(naphthalen-2-yl)oxy]acetohydrazide | Addition of oxy linker and indol group | Not fully characterized | Not determined |
NSAH (Naphthyl salicyl acyl hydrazone) | Replacement of oxoindolin with salicyl group | Ribonucleotide reductase inhibition | 3.5-5.0 |
This comparative analysis highlights the structural versatility of the hydrazone scaffold and the potential for modulating biological activity through targeted structural modifications .
Future Research Directions
Research on (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide and related compounds continues to evolve, with several promising directions for future investigation.
Structural Optimization
Further structural optimization efforts could focus on:
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Exploring substitution patterns on the naphthalene ring to enhance binding affinity
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Modifying the oxoindolin moiety to improve metabolic stability and target selectivity
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Investigating bioisosteric replacements for the hydrazone linkage to address potential stability issues
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Developing hybrid molecules that incorporate additional pharmacophoric elements for multi-target activity
Mechanism of Action Studies
Detailed mechanistic studies are needed to fully elucidate the molecular basis of this compound's biological activities. These could include:
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Crystal structure determinations of the compound bound to its target proteins
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Cellular pathway analyses to identify downstream effects of enzyme inhibition
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Resistance mechanism studies to anticipate and address potential clinical limitations
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In vivo efficacy and toxicity studies to assess therapeutic potential
Formulation and Delivery Approaches
Novel formulation and delivery approaches could be explored to enhance the pharmacokinetic profile and therapeutic efficacy of (E)-2-(naphthalen-1-yl)-N'-(2-oxoindolin-3-ylidene)acetohydrazide, including nanomedicine-based delivery systems, prodrug approaches, and targeted delivery strategies .
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